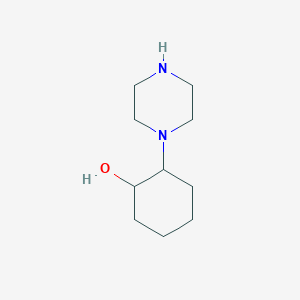

2-(Piperazin-1-yl)cyclohexanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUZPOZJAVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424404 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759402-42-1 | |

| Record name | 2-(Piperazin-1-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Piperazin 1 Yl Cyclohexanol

Direct Amination Approaches to Cyclohexanol (B46403) Derivatives

Direct methods for synthesizing 2-(piperazin-1-yl)cyclohexanol involve the formation of the crucial carbon-nitrogen bond in a single key step, starting from a cyclohexanol-based framework. These strategies are often favored for their atom economy and straightforward execution.

Nucleophilic Substitution Reactions

A primary strategy for the synthesis of this compound is the nucleophilic ring-opening of an epoxide. This reaction typically involves cyclohexene (B86901) oxide as the electrophilic substrate and piperazine (B1678402) as the nucleophile. The reaction of cyclohexene oxide with a nucleophilic reagent like an amine is a common method for producing 2-aminocyclohexanol (B3021766) derivatives. google.com Specifically, the aminolysis of epoxides in water, sometimes assisted by microwave irradiation, has been shown to be a highly efficient method. acs.org

The mechanism involves the protonation of the epoxide oxygen, followed by the backside attack of the piperazine nitrogen at one of the epoxide carbons. This SN2-type reaction results in the formation of the trans-diastereomer of the product. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. While this method is direct, it typically produces a racemic mixture of the trans-product, requiring subsequent resolution if a specific enantiomer is desired.

A general representation of this reaction is the treatment of cyclohexene oxide with piperazine, often in a protic solvent like water or an alcohol, to facilitate the ring-opening.

Reductive Amination Protocols

Reductive amination offers an alternative direct route, starting from a ketone precursor. This method involves the reaction of a ketone, such as 2-hydroxycyclohexanone, with piperazine to form an intermediate iminium ion or enamine, which is then reduced in situ to the desired amine. acs.orgresearchgate.net The condensation of ketones with secondary amines like piperazine forms iminium cations, which are then susceptible to reduction. acs.org

This two-step, one-pot procedure is versatile, with various reducing agents applicable, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation. nih.gov The choice of reducing agent is crucial to avoid the reduction of the starting ketone. Biocatalytic reductive amination using engineered amine dehydrogenases is also an emerging green alternative for similar transformations. researchgate.net This approach can provide access to both cis and trans isomers depending on the substrate and reaction conditions.

Multi-Step Synthetic Routes

Multi-step syntheses provide greater flexibility in precursor selection and allow for the construction of more complex analogs. These routes often begin with readily available starting materials like cyclohexanone (B45756).

Cyclohexanone Precursor Transformations

Cyclohexanone is a versatile and economically viable starting material for the synthesis of this compound and its derivatives. mdpi.comscirp.orgresearchgate.net A common strategy involves the initial functionalization of cyclohexanone. For instance, a Mannich reaction between cyclohexanone, formaldehyde, and an amine can introduce an aminomethyl group, which can be a precursor to the final piperazine moiety. researchgate.net

Another approach involves the conversion of cyclohexanone to an intermediate that can readily react with piperazine. For example, cyclohexanone can be converted into 2-chlorocyclohexanone (B41772) or other 2-halocyclohexanones. These alpha-halo ketones can then undergo nucleophilic substitution with piperazine. Subsequent reduction of the ketone functionality yields the target cyclohexanol derivative. A multi-step synthesis might also involve the conversion of cyclohexanone to 1-vinylcyclohexanol (B155736) via a Grignard reaction, which can then be transformed through rearrangement and substitution reactions. google.com

Strategic Incorporation of the Piperazine Moiety

The introduction of the piperazine ring is a critical step in these multi-step sequences. rsc.org One common method is the N-alkylation of piperazine or a protected piperazine derivative with a suitable cyclohexyl-based electrophile. mdpi.com For instance, a cyclohexyl ring bearing a leaving group (e.g., a halide or a sulfonate ester) at the C-2 position and a protected hydroxyl group at C-1 can be reacted with piperazine. Subsequent deprotection of the hydroxyl group would yield the final product.

Alternatively, the piperazine moiety can be constructed stepwise. For example, a precursor with a primary amine on the cyclohexane (B81311) ring can be reacted with a bis-electrophile, such as a dihaloalkane, to form the piperazine ring. This allows for the synthesis of various substituted piperazine analogs. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often necessary to control the reactivity of the piperazine nitrogens and ensure selective functionalization. google.com

Asymmetric Synthesis Methodologies

The development of asymmetric methods is crucial for accessing specific enantiomers of this compound, which is important as different enantiomers can have distinct biological activities. rsc.org These methods aim to control the stereochemistry at the two chiral centers (C-1 and C-2) on the cyclohexane ring.

Asymmetric synthesis can be achieved through several strategies. One approach is the use of a chiral pool, starting from an enantiomerically pure precursor like an amino acid. nih.gov Another powerful method is the use of chiral catalysts or auxiliaries. dicp.ac.cnnih.govcaltech.edu For example, palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govnih.govcaltech.edu

Enantioselective synthesis can also be achieved through the kinetic resolution of a racemic mixture. orgsyn.orgorgsyn.org For instance, lipase-catalyzed kinetic resolution of racemic trans-2-substituted cyclohexanols can separate the enantiomers with high optical purity. orgsyn.orgorgsyn.org Similarly, asymmetric hydrogenation or asymmetric reductive amination using chiral catalysts, such as those based on iridium or ruthenium, can produce the desired enantiomer with high enantioselectivity. researchgate.netdicp.ac.cn The specific enantiomer (1S,2S)-2-(piperazin-1-yl)cyclohexanol is listed as a chiral building block, indicating its availability through such asymmetric routes. bldpharm.comnih.gov

| Method | Precursor(s) | Key Transformation | Stereochemistry |

| Nucleophilic Substitution | Cyclohexene oxide, Piperazine | Epoxide ring-opening | Typically trans, racemic |

| Reductive Amination | 2-Hydroxycyclohexanone, Piperazine | Imine/Iminium ion reduction | Mixture of cis/trans, racemic |

| Multi-step from Cyclohexanone | Cyclohexanone | Functional group interconversions, Piperazine addition | Dependent on specific route |

| Asymmetric Catalysis | Varies (e.g., allylic carbonates) | Pd-catalyzed alkylation, Asymmetric hydrogenation | Enantiomerically enriched/pure |

| Kinetic Resolution | Racemic this compound | Enzyme-catalyzed acylation | Separation of enantiomers |

Chiral Auxiliaries in Stereoselective Synthesis

The stereoselective synthesis of specific isomers of this compound relies heavily on strategies that can precisely control the formation of its two chiral centers. One of the established methods in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. After fulfilling its role, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

While direct literature on a specific chiral auxiliary for the synthesis of this compound is sparse, the general approach can be inferred from the synthesis of related chiral piperazines and aminocyclohexanols. The synthesis of chiral piperazine derivatives has been achieved by starting with a chiral precursor, such as (R)-(–)-phenylglycinol, which acts as a chiral auxiliary to guide the formation of the desired stereocenter. nih.gov Another common chiral auxiliary, pseudoephedrine, can be reacted with a carboxylic acid derivative to form an amide, whose α-proton can be selectively removed and reacted with an electrophile. The stereochemistry of this addition is controlled by the chiral groups on the pseudoephedrine molecule. wikipedia.org

In the context of this compound, a key synthetic step is the nucleophilic ring-opening of cyclohexene oxide by a piperazine derivative. To achieve stereoselectivity, one could employ a piperazine that is already chiral, having been synthesized using an auxiliary. For instance, a chiral relay auxiliary has been developed for the asymmetric synthesis of α-amino acids, which involves a chiral piperazine-2,5-dione structure. rsc.org Alternatively, the synthesis can start from the chiral pool, using naturally occurring chiral molecules as starting materials. nih.gov The synthesis of enantiomerically pure trans-2-aminocyclohexanol, a closely related structure, has been achieved, providing a potential chiral starting material for further elaboration into the target molecule. acs.orgresearchgate.net

Table 1: Examples of Chiral Auxiliaries in the Synthesis of Related Chiral Structures

| Chiral Auxiliary/Precursor | Target Structure Class | Synthetic Strategy | Reference |

| (R)-(–)-Phenylglycinol | Chiral methylpiperazine | Use of chiral auxiliary to form a protected 2-oxopiperazine intermediate. | nih.gov |

| Pseudoephedrine | General α-substituted carbonyls | Formation of a chiral amide, followed by stereoselective enolate alkylation. | wikipedia.org |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | α-Amino acids | Chiral relay network enhancing diastereoselectivity during alkylation. | rsc.org |

Asymmetric Catalysis in C-N and C-O Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For this compound, the crucial bond-forming step is the asymmetric ring-opening (ARO) of achiral meso-cyclohexene oxide with piperazine or a piperazine derivative. This reaction forms both the C-N and C-O bonds simultaneously and establishes the relative and absolute stereochemistry of the two adjacent stereocenters.

Significant progress has been made in developing catalysts for the ARO of epoxides with amines. Chiral metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts. For instance, a homochiral MOF was used to catalyze the ARO of cyclohexene oxide with various aromatic amines, achieving excellent enantioselectivities (up to 95% ee). nih.govrsc.org The mechanism of such MOF-catalyzed reactions has been studied using computational methods, revealing that the enantioselectivity arises from differing degrees of CH–π interactions between the amine and the catalyst's chiral ligand in the transition states. rsc.org

Metal-salen complexes are another class of powerful catalysts for this transformation. Chiral Co(III)-salen complexes, both in homogeneous and immobilized forms, have been successfully employed. A study showed that Co-salen complexes immobilized on mesoporous silica (B1680970) could catalyze the ARO of cyclohexene oxide with cyclic amines under solvent-free conditions, yielding products with high enantioselectivity (up to 99% ee) and in high yields. mdpi.com Similarly, chiral polymeric Co(III)-salen complexes have been used for the aminolytic kinetic resolution of terminal epoxides, a strategy that could also be applied to the synthesis of chiral this compound. researchgate.net Organocatalysis provides a metal-free alternative. Peptidyl thiourea (B124793) derivatives have been shown to catalyze the ARO of epoxides with N-aryl piperazines, affording the corresponding 1,2-amino alcohols with high yields and enantiomeric excesses up to 79%. unisa.it

Table 2: Asymmetric Catalytic Systems for the Ring-Opening of Cyclohexene Oxide with Amines

| Catalyst System | Nucleophile | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Homochiral Cu-MOF | N-methylaniline | Toluene, RT | Good | up to 95% | nih.gov |

| Co-salen on Mesoporous Silica | Cyclic Amines | Solvent-free, RT | 87-97% | 77-99% | mdpi.com |

| Peptidyl Thiourea (Organocatalyst) | N-phenyl piperazine | CH₃CN, RT | High | up to 79% | unisa.it |

| Chiral Fe(III)-salen Complex | Anilines | CH₂Cl₂, RT | 95% | up to 99% | researchgate.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. researchgate.netresearchgate.net These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of this compound and related piperazine derivatives, several green strategies have been explored. researchgate.netmdpi.com

Solvent-Free Reaction Systems

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Solvent-free, or neat, reaction conditions are therefore highly desirable. The synthesis of β-amino alcohols, the chemical class of the target compound, is particularly amenable to solvent-free approaches.

Microwave irradiation has been shown to be a powerful tool for promoting solvent-free reactions. tsijournals.com The synthesis of β-amino alcohols via the ring-opening of epoxides with amines has been efficiently carried out under solvent-free microwave conditions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.commdpi.com For example, the reaction can be catalyzed by solid acids like sulphated zirconia, which can be easily recovered and reused. mdpi.com In some cases, the reaction proceeds without any catalyst under microwave irradiation. mdpi.com

Beyond microwave assistance, other catalysts have proven effective for the solvent-free aminolysis of epoxides at room or slightly elevated temperatures. Ferrocenium tetrafluoroborate (B81430) has been used as an efficient Lewis acid catalyst for the ring-opening of cyclohexene oxide with both aliphatic and aromatic amines, providing β-amino alcohols in high yields. thieme-connect.com Calcium trifluoroacetate (B77799) is another low-cost and efficient catalyst for this transformation under solvent-free conditions, yielding products with high regioselectivity. chem-soc.si Furthermore, magnetic nanocatalysts have been developed that facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. researchgate.net

Table 3: Solvent-Free Methods for the Synthesis of β-Amino Alcohols

| Method | Catalyst | Conditions | Key Advantages | Reference |

| Microwave Irradiation | Sulphated Zirconia (SZ) | Solvent-free, 60 °C | Shorter reaction times, high yields, reusable catalyst | mdpi.com |

| Microwave Irradiation | None | Solvent-free, 100 °C | Catalyst-free, green conditions | mdpi.com |

| Conventional Heating | Ferrocenium tetrafluoroborate | Solvent-free, RT - 60 °C | Mild conditions, high yields | thieme-connect.com |

| Conventional Heating | Calcium trifluoroacetate | Solvent-free | Low-cost catalyst, high regioselectivity | chem-soc.si |

| Conventional Heating | Magnetic Nanocatalyst (SrFe₁₂O₁₉) | Solvent-free | High activity, easy catalyst recovery | researchgate.net |

Catalytic Enhancements for Synthetic Efficiency and Selectivity

Improving catalytic efficiency is paramount for developing sustainable chemical processes. This involves using catalysts that are highly active (requiring low loadings), selective, stable, and ideally, recyclable. For the synthesis of this compound via epoxide aminolysis, several catalytic systems have been developed that enhance efficiency and selectivity.

Metal triflates are well-known Lewis acids that can effectively catalyze the ring-opening of epoxides. Calcium trifluoromethanesulfonate (B1224126) (Ca(OTf)₂), a mild and inexpensive catalyst, has been shown to be very efficient in the synthesis of various β-amino alcohols with high regio- and stereoselectivity at room temperature. organic-chemistry.org Zirconyl triflate (ZrO(OTf)₂) is another highly efficient and reusable catalyst, requiring only 1.25 mol% to promote the reaction at room temperature. tandfonline.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and reused, reducing waste and process costs. Molybdenum- and tungsten-promoted mesoporous zirconia have been developed as solid acid catalysts for the aminolysis of epoxides. These materials show high activity and selectivity, and can be recycled multiple times with only a minor loss in activity. mdpi.com The use of such robust and recyclable catalysts represents a significant step towards a more sustainable synthesis of β-amino alcohols.

Table 4: Efficient Catalysts for the Aminolysis of Epoxides

| Catalyst | Catalyst Loading (mol%) | Solvent | Conditions | Yield | Reference |

| Zirconyl triflate (ZrO(OTf)₂) | 1.25 | CH₃CN | Room Temp | High | tandfonline.com |

| Calcium trifluoromethanesulfonate (Ca(OTf)₂) | 10-50 | CH₃CN | Room Temp | High | organic-chemistry.org |

| Calcium trifluoroacetate (Ca(CF₃CO₂)₂) | 5 | Solvent-free | 25-60 °C | Excellent | chem-soc.si |

| Molybdenum-promoted Zirconia | - | Toluene | 100 °C | 98% Conversion | mdpi.com |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanism of Piperazine (B1678402) Ring Addition to Cyclohexanol (B46403) Precursors

The synthesis of 2-(piperazin-1-yl)cyclohexanol typically involves the nucleophilic addition of piperazine to a cyclohexanol precursor, most commonly cyclohexene (B86901) oxide. This reaction is an epoxide ring-opening reaction, a well-established method in organic synthesis. acs.org

The mechanism proceeds via a nucleophilic attack of one of the nitrogen atoms of the piperazine ring on one of the electrophilic carbon atoms of the epoxide ring. This attack results in the opening of the three-membered epoxide ring. The reaction is typically carried out in a protic solvent, which facilitates the protonation of the oxygen atom of the epoxide, making it a better leaving group and activating the ring towards nucleophilic attack. The piperazine acts as the nucleophile, and the reaction generally follows an SN2-type mechanism.

The reaction between 2-(piperazin-1-yl)ethanol and cyclohexene oxide under microwave irradiation is a known method to produce 2-(4-(2-hydroxyethyl)piperazin-1-yl)cyclohexanol. grafiati.comresearchgate.net This suggests that the secondary amine of the piperazine ring is the reactive nucleophile.

Stereoselectivity and Regioselectivity in Cyclohexanol Ring Formation and Modification

The ring-opening of cyclohexene oxide by piperazine is both a regio- and stereoselective process.

Regioselectivity: In the case of an unsymmetrical epoxide, the nucleophile can attack either of the two carbon atoms of the epoxide ring. For cyclohexene oxide, which is symmetrical, the initial attack can occur at either C1 or C2, leading to the same initial product. However, if the cyclohexene oxide is substituted, the regioselectivity is governed by both steric and electronic factors. Under neutral or basic conditions, the nucleophilic attack generally occurs at the less substituted carbon atom (SN2-like). Under acidic conditions, the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.

Stereoselectivity: The ring-opening of an epoxide by a nucleophile is a classic example of a stereospecific reaction. The attack of the nucleophile occurs from the side opposite to the epoxide ring, resulting in an inversion of configuration at the carbon atom being attacked. This leads to the formation of a trans-disubstituted cyclohexanol. For instance, the reaction of piperazine with cyclohexene oxide yields trans-2-(piperazin-1-yl)cyclohexanol. The study of related systems, such as the synthesis of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol), further supports this stereochemical outcome. acs.org

The stereochemistry of additions of nucleophiles to cyclohexanones has also been extensively studied, with the formation of either axial or equatorial alcohols being possible. inflibnet.ac.in This knowledge is crucial when considering modifications of the cyclohexanol ring in this compound.

Reactivity Profiles of the Hydroxyl and Piperazine Functional Groups

The presence of both a secondary alcohol (hydroxyl group) and a secondary/tertiary amine (piperazine ring) makes this compound a versatile building block for further chemical modifications. vulcanchem.com

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl group of the cyclohexanol moiety can be oxidized to a ketone, yielding 2-(piperazin-1-yl)cyclohexanone. This transformation can be achieved using a variety of oxidizing agents under mild conditions, such as sodium hypochlorite, hydrogen peroxide, or potassium permanganate. quora.com More vigorous oxidation can lead to the opening of the cyclohexanone (B45756) ring to form dicarboxylic acids like adipic acid. quora.com The piperazine ring itself can be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides or other oxidized derivatives. lookchem.com

Reduction: The piperazine ring is generally stable to reduction. However, if the piperazine ring is substituted with reducible groups, these can be targeted. The hydroxyl group is not typically reducible under standard conditions.

Alkylation and Acylation Reactions

Alkylation: The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated. mdpi.com This reaction is a common method for introducing various substituents onto the piperazine ring, leading to a wide range of derivatives with potentially diverse biological activities. nih.govgoogle.com For example, N-alkylation can be used to create quaternary ammonium (B1175870) salts. vulcanchem.com

Acylation: Both the secondary amine of the piperazine ring and the hydroxyl group of the cyclohexanol moiety can undergo acylation reactions. ambeed.com Acylation of the piperazine nitrogen with acyl halides or acid anhydrides forms amides. arkat-usa.org The hydroxyl group can be acylated to form esters or carbamates. vulcanchem.com Selective acylation can often be achieved by controlling the reaction conditions and the reactivity of the acylating agent.

Ring-Opening and Ring-Closing Reactions Involving the Cyclohexanol Moiety

The cyclohexanol ring is generally stable. However, under specific conditions, it can undergo ring-opening reactions. For instance, strong oxidation can lead to cleavage of the C-C bonds of the ring, as seen in the formation of adipic acid from cyclohexanol. quora.com

Ring-closing reactions involving the cyclohexanol moiety are less common for this specific compound but can be envisioned in derivatives where functional groups are introduced that can react intramolecularly with the hydroxyl group or other parts of the molecule.

Heterocyclic Ring Interconversions and Rearrangement Studies

The piperazine ring is a stable heterocyclic system. However, under certain conditions, rearrangements involving the piperazine or cyclohexanol rings could occur.

Beckmann Rearrangement: If the hydroxyl group is converted to a good leaving group and the adjacent carbon is part of a ketoxime (formed from the corresponding cyclohexanone), a Beckmann rearrangement could lead to a ring-expanded lactam. acs.org

Pinacol (B44631) Rearrangement: If a 1,2-diol is formed on the cyclohexanol ring, an acid-catalyzed pinacol rearrangement could lead to a ring-contracted or rearranged ketone. researchgate.netlibretexts.org

vulcanchem.comlookchem.com-Wittig Rearrangement: While not directly applicable to this compound itself, derivatives with an allylic ether on the cyclohexanol ring could undergo a vulcanchem.comlookchem.com-Wittig rearrangement to form homoallylic alcohols. organic-chemistry.org

Studies on related systems have shown that piperazine derivatives can be involved in various rearrangements and interconversions, often leading to the formation of more complex heterocyclic structures. researchgate.net

Data Tables

Table 1: Common Reactions of this compound

| Reaction Type | Functional Group | Reagents | Product Type |

| Oxidation | Hydroxyl | NaOCl, H₂O₂, KMnO₄ | Ketone |

| Alkylation | Piperazine N-H | Alkyl halides | N-alkylated piperazine |

| Acylation | Piperazine N-H | Acyl chlorides, Anhydrides | N-acylated piperazine (Amide) |

| Acylation | Hydroxyl | Acyl chlorides, Anhydrides | Ester |

Stereochemical Investigations of 2 Piperazin 1 Yl Cyclohexanol

Diastereoisomeric and Enantiomeric Forms: Characterization and Distinction

Due to the presence of two chiral centers at the C1 and C2 positions of the cyclohexanol (B46403) ring, 2-(piperazin-1-yl)cyclohexanol can exist as four possible stereoisomers. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. wisc.eduoregonstate.edu

The four stereoisomers are:

(1R,2R)-2-(piperazin-1-yl)cyclohexanol

(1S,2S)-2-(piperazin-1-yl)cyclohexanol

(1R,2S)-2-(piperazin-1-yl)cyclohexanol

(1S,2R)-2-(piperazin-1-yl)cyclohexanol

The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair, characterized by a trans relationship between the hydroxyl and piperazinyl groups. The (1R,2S) and (1S,2R) isomers form the other enantiomeric pair, with a cis relationship between these substituents. Diastereomers have distinct physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using techniques like chromatography. wisc.edugoogle.com Enantiomers, however, share identical physical properties in an achiral environment, making their separation more challenging and often requiring chiral chromatography or the use of chiral resolving agents. wisc.edugoogle.com

For instance, the specific enantiomer (1S,2S)-2-piperazin-1-yl-cyclohexanol has been identified and is available commercially, highlighting the importance of stereochemical purity in certain applications. clearsynth.comnih.gov

Conformational Analysis of the Cyclohexanol Ring System

The cyclohexanol ring in this compound is not planar and adopts various conformations to minimize steric and torsional strain.

Chair and Boat Conformations and Energetics

The most stable conformation for a cyclohexane (B81311) ring is the chair conformation, which minimizes angle and torsional strain. The ring can also exist in higher-energy conformations such as the boat, twist-boat, and half-chair forms. The chair conformation is significantly lower in energy than the boat conformation. The interconversion between two chair conformations, known as a ring flip, involves passing through these higher-energy intermediates. gmu.edu

Influence of Substituents on Ring Conformation

The presence of the piperazinyl and hydroxyl groups on the cyclohexanol ring significantly influences the equilibrium between the two possible chair conformations. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). gmu.edu

In the case of trans-2-(piperazin-1-yl)cyclohexanol, the diequatorial conformation is generally favored, where both the hydroxyl and the piperazinyl groups occupy equatorial positions. This arrangement minimizes steric hindrance. In the cis isomer, one substituent must be axial while the other is equatorial. The preferred chair conformation will be the one where the larger piperazinyl group occupies the equatorial position.

Furthermore, studies on related 2-substituted piperazines have shown that the conformation of the piperazine (B1678402) ring itself can be influenced by its substituents, with a preference for a chair conformation. researchgate.netnih.gov The interplay between the conformations of the cyclohexane and piperazine rings can lead to complex energetic landscapes. Intramolecular hydrogen bonding between the hydroxyl group of the cyclohexanol and a nitrogen atom of the piperazine ring can also play a crucial role in stabilizing certain conformations. nih.gov

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms in each stereoisomer is crucial. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance, Circular Dichroism)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of the substituents on the cyclohexanol ring. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn helps to distinguish between cis and trans isomers. For instance, a large coupling constant between the protons on C1 and C2 is typically indicative of a diaxial relationship, which would be present in one of the chair conformations of the trans isomer. NMR techniques, such as the Nuclear Overhauser Effect (NOE), can also provide through-space correlations between protons, further aiding in stereochemical assignment. acs.org The use of chiral derivatizing agents, such as Mosher's acid, can be employed to determine the absolute configuration of chiral alcohols and amines by analyzing the chemical shift differences in the ¹H NMR spectra of the resulting diastereomeric esters or amides. researchgate.net

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules. chiralabsxl.com Enantiomers exhibit mirror-image CD spectra. By comparing the experimental CD spectrum of an unknown stereoisomer with that of a reference compound with a known absolute configuration, the stereochemistry can be assigned. chiralabsxl.comnih.govacs.org The sign of the Cotton effect in the CD spectrum can provide definitive information about the handedness of the molecule. chiralabsxl.com

X-ray Crystallography for Solid-State Structural Confirmation

X-ray Crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity of atoms and their spatial arrangement. researchgate.netresearchgate.net

For example, a study on a cadmium salt containing the 2-(4-(2-hydroxyethyl)piperazin-1-yl)cyclohexanol ligand confirmed through single-crystal X-ray diffraction that both the piperazine and cyclohexane rings adopt a chair conformation in the solid state. researchgate.netresearchgate.net This method unambiguously establishes the stereochemistry of the molecule in the crystalline form.

Chiroptical Properties and Their Correlation with Stereochemical Configuration

The stereochemical configuration of chiral molecules, such as the stereoisomers of this compound, is intrinsically linked to their interaction with plane-polarized light. The study of these interactions falls under the domain of chiroptical properties, which provide critical information for differentiating enantiomers and diastereomers and assigning their absolute configurations. The primary chiroptical techniques used for such analysis are optical rotation and circular dichroism (CD) spectroscopy.

The this compound molecule possesses two stereogenic centers at the C-1 and C-2 positions of the cyclohexanol ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The chiroptical properties of each stereoisomer are unique and directly reflect their three-dimensional structure.

While specific experimental chiroptical data for the individual stereoisomers of this compound are not extensively reported in the surveyed scientific literature, the principles of their analysis are well-established through studies of closely related parent compounds, particularly the stereoisomers of 2-aminocyclohexanol (B3021766). The methodologies and general findings from these analogous compounds provide a robust framework for understanding how the chiroptical properties of this compound would correlate with its stereochemistry.

Optical Rotation

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The direction (+ or -) and magnitude of the specific rotation ([α]) are characteristic of a specific enantiomer. For the parent compound, trans-2-aminocyclohexanol, specific rotation values have been used to confirm the identity and optical purity of the enantiomers. For instance, a value of -40.2° (c = 0.4, acetonitrile, 23°C) has been reported for (1S,2S)-trans-2-aminocyclohexanol. google.com Conversely, its enantiomer, (1R,2R)-trans-2-aminocyclohexanol, would be expected to exhibit a specific rotation of the same magnitude but opposite sign under identical conditions.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference against wavelength, revealing positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms and functional groups (chromophores) around the stereogenic centers.

For vicinal aminoalcohols on a cyclohexane ring, the CD spectrum provides a detailed fingerprint of the stereochemistry. ncl.res.in The absolute configuration can often be determined non-empirically using methods like the Exciton-Coupled Circular Dichroism (ECCD) approach. core.ac.ukmsu.edu This method is applicable when two or more chromophores are present in the molecule, and their spatial interaction, dictated by the molecule's chirality, gives rise to a characteristic split CD signal (a "couplet"). researchgate.net The sign of this couplet can be directly related to the absolute configuration of the stereocenters. researchgate.net

In the case of this compound, the relevant chromophores are the N-H or N-C bonds of the piperazine ring and the C-O bond of the alcohol. Although these are weak chromophores in the accessible UV region, derivatization can be used to introduce stronger chromophores to facilitate analysis. Studies on all four stereoisomers of the parent 2-aminocyclohexanol have demonstrated the utility of CD assays for the complete stereochemical speciation of such systems. acs.org The conformation of the cyclohexane ring (typically a chair conformation) and the relative orientation of the amino and hydroxyl groups (cis or trans) profoundly influence the resulting CD spectrum. grafiati.com

While specific spectra for this compound are not available, based on analogous systems, it is expected that the (1R,2R) and (1S,2S) enantiomers would show mirror-image CD spectra. Similarly, the (1R,2S) and (1S,2R) enantiomers would display their own characteristic mirror-image spectra, which would be distinct from those of the trans-diastereomers.

Data from Analogous Compounds

To illustrate the principles described, the following table presents chiroptical data for the well-characterized stereoisomers of the parent compound, trans-2-aminocyclohexanol. This data serves as a reference for the type of information used to correlate chiroptical properties with stereochemical configuration.

| Compound Name | Stereochemical Configuration | Specific Rotation [α]D | Solvent | Citation |

| trans-2-Aminocyclohexanol | (1S,2S) | -40.2° (23°C) | Acetonitrile | google.com |

| trans-2-Aminocyclohexanol | (1R,2R) | +8.3° (25°C) | Water | google.com |

| trans-2-Aminocyclohexanol | (1S,2S) | -9.3° (25°C) | Water | google.com |

Note: Variations in specific rotation values can occur due to differences in measurement conditions such as concentration, solvent, and temperature. The values for the (1R,2R) and (1S,2S) isomers in water are from diastereomeric salt resolutions and may not represent the fully resolved free amine.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These studies can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting reactivity and spectral properties.

No specific studies detailing the electronic structure or providing a bonding analysis for 2-(Piperazin-1-yl)cyclohexanol have been found. Such an analysis would typically involve calculating molecular orbitals (like the HOMO and LUMO), mapping electron density, and analyzing the nature of the covalent bonds within the cyclohexanol (B46403) and piperazine (B1678402) rings, as well as the bond connecting them.

The use of DFT to map out potential chemical reaction pathways, identify transition states, and calculate activation energies is a common practice in computational chemistry. However, there are no published DFT studies that elucidate reaction mechanisms involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a view of conformational changes and intermolecular interactions.

While general conformational analysis of piperazine and cyclohexanol rings is well-documented, showing preferences for chair conformations, specific studies on the conformational landscape of the combined this compound molecule are not available. Such a study would explore the relative orientations of the two rings and the rotational barriers of the connecting bond to establish the most stable conformers.

Research into the intermolecular forces, such as hydrogen bonding and van der Waals forces, that would govern the self-assembly of this compound has not been published. The presence of both a hydroxyl group and secondary amine groups suggests the potential for significant hydrogen bonding.

Ligand-Scaffold Binding Prediction (for non-biological chemical interactions)

There is no available research on the predictive binding of this compound to non-biological chemical scaffolds. This type of study is often used in materials science and supramolecular chemistry to design new functional materials.

Prediction of Spectroscopic Parameters

Computational and theoretical chemistry provide powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For the compound this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared/Raman) spectra. These predictions are derived from first-principles calculations of the molecule's electronic structure and geometry. By simulating these spectra, researchers can understand the relationship between the molecule's three-dimensional structure and its spectroscopic signatures, aid in the interpretation of experimental data, and investigate conformational isomers.

Nuclear Magnetic Resonance Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods has become a standard procedure in structural chemistry. Theoretical calculations allow for the assignment of ¹H and ¹³C NMR signals to specific atoms within the this compound molecule.

Research Findings

The primary method for calculating NMR shielding tensors, which are then converted to chemical shifts, is the Gauge-Including Atomic Orbital (GIAO) method. This approach is typically paired with a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.gov The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. For a molecule like this compound, it is crucial to consider the different possible conformers, such as those arising from the axial or equatorial position of the piperazinyl group on the cyclohexanol ring, as this can significantly affect the chemical shifts. nih.govrsc.org

Solvent effects are also a critical consideration in theoretical NMR predictions, as interactions between the solute and solvent molecules can alter the electronic environment of the nuclei. nih.gov These effects can be modeled using computational techniques like the Polarizable Continuum Model (PCM).

While specific computational studies for this compound are not widely published, research on analogous structures such as 1-cyclohexylpiperazine (B93859) provides a strong framework for the expected results. nih.gov For 1-cyclohexylpiperazine, ¹H and ¹³C NMR chemical shifts were calculated for its stable conformers, demonstrating good agreement with experimental data. nih.gov Similar calculations for this compound would yield predicted chemical shifts that are invaluable for confirming its structure and assigning its experimental NMR spectra.

Below is an interactive table representing the type of data generated from a theoretical NMR chemical shift prediction for this compound. The values are illustrative and based on typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative values to demonstrate the output of theoretical calculations.

| Atom Type | Atom Position (Exemplary Numbering) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C (adjacent to OH) | ~68-75 |

| ¹³C | C (adjacent to N of piperazine) | ~60-65 |

| ¹³C | Piperazine Carbons (alpha to NH) | ~45-50 |

| ¹³C | Piperazine Carbons (beta to NH) | ~50-55 |

| ¹³C | Cyclohexane (B81311) Carbons | ~24-35 |

| ¹H | H (on C-OH) | ~3.5-4.0 |

| ¹H | H (on C-N) | ~2.5-3.0 |

| ¹H | Piperazine Hydrogens | ~2.7-3.2 |

| ¹H | Cyclohexane Hydrogens | ~1.2-2.0 |

| ¹H | N-H (Piperazine) | ~1.5-2.5 (variable) |

| ¹H | O-H (Cyclohexanol) | ~2.0-4.0 (variable) |

Vibrational Frequency Analysis (Infrared/Raman)

Theoretical vibrational analysis predicts the frequencies of the normal modes of vibration of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered peaks in a Raman spectrum. arxiv.org This analysis is fundamental for interpreting experimental spectra and assigning specific vibrational modes to the functional groups within this compound.

Research Findings

The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule using DFT (e.g., B3LYP functional) or Hartree-Fock (HF) methods with an appropriate basis set. researchgate.netnih.gov The output of these calculations is a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. mdpi.com To improve accuracy, the calculated frequencies are commonly multiplied by an empirical scaling factor, which depends on the theoretical method and basis set used. mdpi.com

For this compound, key vibrational modes would include the stretching of the O-H and N-H bonds, various C-H stretches (from both the cyclohexane and piperazine rings), C-N stretching, C-O stretching, and the bending modes of the rings and their substituents. researchgate.netnih.gov Computational studies on related molecules, such as cyclophilin (CYC), have demonstrated that theoretical data obtained using the B3LYP functional with the 6-311++G(d,p) basis set show good agreement with experimental FT-IR and FT-Raman data. nih.gov

The results of a vibrational frequency analysis are typically presented in a table that lists the calculated (and scaled) frequency, the IR intensity, the Raman activity, and a detailed description of the vibrational mode based on the Potential Energy Distribution (PED). nih.gov

The following interactive table provides an example of predicted vibrational frequencies for the key functional groups in this compound, based on typical frequency ranges and computational studies of similar compounds. researchgate.netnih.govsemanticscholar.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents illustrative values to demonstrate the output of theoretical calculations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| O-H Stretch | ~3300-3500 | Alcohol |

| N-H Stretch | ~3250-3400 | Secondary Amine (Piperazine) |

| C-H Stretch | ~2850-3000 | Aliphatic (Cyclohexane, Piperazine) |

| C-O Stretch | ~1050-1150 | Secondary Alcohol |

| C-N Stretch | ~1180-1280 | Aliphatic Amine |

| C-C Stretch | ~1400-1480 | Ring Vibrations |

| H-C-H Bend | ~1440-1470 | Methylene Scissoring |

| N-H Bend | ~1500-1600 | Amine |

Synthesis and Chemical Modification of 2 Piperazin 1 Yl Cyclohexanol Derivatives

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms that can be subjected to various chemical transformations. The differing reactivity of these nitrogens often allows for selective functionalization, a key aspect in the synthesis of complex derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for introducing a wide range of substituents onto the piperazine nitrogen atoms. These reactions are pivotal in the synthesis of numerous biologically active compounds. nih.govnih.gov

N-Alkylation: This process typically involves the reaction of the piperazine nitrogen with an alkyl halide or sulfonate. nih.gov The choice of the alkylating agent and reaction conditions can influence which nitrogen atom is alkylated, particularly if one is already substituted. For instance, in the synthesis of N-alkylpiperazines, N-acetylpiperazine can be alkylated, followed by hydrolysis of the acetyl group to yield the desired product. researchgate.net Reductive amination, using an aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120), is another common method for N-alkylation. nih.gov Asymmetric palladium-catalyzed decarboxylative allylic alkylation has also been employed to create highly enantioenriched tertiary piperazin-2-ones, which can be further reduced to the corresponding piperazines. caltech.edu

N-Acylation: This reaction introduces an acyl group to the piperazine nitrogen, typically by reacting it with an acyl chloride or anhydride (B1165640). This method is used to synthesize a variety of amides. Electrochemical strategies have also been developed for the N-acylation of related NH-sulfoximines, which could potentially be adapted for piperazine derivatives. rsc.org In some instances, N-heterocyclic carbene-catalyzed N-acylation has been used in the kinetic resolution of piperazinones. dicp.ac.cn

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Derivatives

| Starting Material | Reagent | Reaction Type | Product | Reference |

| N-Acetylpiperazine | Alkyl Halide | N-Alkylation | N-Alkyl-N'-acetylpiperazine | researchgate.net |

| Piperazine | Aldehyde, Sodium Triacetoxyborohydride | Reductive Amination | N-Alkylpiperazine | nih.gov |

| Differentially N-protected piperazin-2-one | Allyl Substrate, Palladium Catalyst | Asymmetric Allylic Alkylation | Tertiary piperazin-2-one | caltech.edu |

| Piperazine | Acyl Chloride | N-Acylation | N-Acylpiperazine | nih.gov |

| NH-Sulfoximine | Carboxylic Acid | Electrochemical N-Acylation | N-Acyl Sulfoximine | rsc.org |

Formation of Urea (B33335) and Carbamate (B1207046) Linkages

The formation of urea and carbamate linkages on the piperazine nitrogen atoms introduces functionalities that can significantly impact the molecule's biological properties, including its ability to form hydrogen bonds.

Urea Formation: Ureas are typically synthesized by reacting the piperazine nitrogen with an isocyanate. google.com Alternatively, a carbamate precursor can be reacted with an amine to form the urea linkage. google.com The reaction of an amine with carbon dioxide can reversibly form a carbamate, which has been shown to reduce the amine's reactivity in subsequent reactions, such as urea formation. nih.gov

Carbamate Formation: Carbamates can be prepared by reacting the piperazine nitrogen with a chloroformate derivative or by the reaction of an alcohol with an isocyanate. google.comuobaghdad.edu.iq One-pot methods for carbamate synthesis include the reaction of a carbonylimidazolide with a nucleophile in water. organic-chemistry.org Zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. acs.org

Modification of the Cyclohexanol (B46403) Hydroxyl Group

The hydroxyl group on the cyclohexanol ring is another key site for chemical modification, allowing for the introduction of various functional groups that can alter the molecule's properties.

Etherification and Esterification Reactions

Etherification and esterification are common strategies to modify the hydroxyl group, leading to the formation of ethers and esters, respectively.

Esterification: Esterification is typically achieved by reacting the cyclohexanol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. ontosight.ai For instance, cyclohexene (B86901) can be esterified with acetic acid to produce cyclohexyl acetate (B1210297), which can then be hydrogenated to cyclohexanol. rsc.org The mechanism of esterification can proceed via either Lewis or Brønsted acid catalysis. researchgate.net

Table 2: Examples of Etherification and Esterification Reactions

| Starting Material | Reagent | Reaction Type | Product | Reference |

| Cyclohexanol | Alkyl Halide, Base | Williamson Ether Synthesis (Etherification) | Alkyl Cyclohexyl Ether | N/A |

| Cyclohexene | Acetic Acid | Esterification | Cyclohexyl Acetate | rsc.org |

| Cyclohexanol | Carboxylic Acid, Acid Catalyst | Fischer Esterification | Cyclohexyl Ester | ontosight.ai |

| Alcohol | Carboxylic Acid | Mitsunobu Reaction (Etherification) | Ether | electronicsandbooks.com |

Derivatization for Enhanced Chiral Resolution

The 2-(piperazin-1-yl)cyclohexanol molecule is chiral, and the separation of its enantiomers is often crucial for its application in pharmaceuticals. Derivatization of the hydroxyl group can facilitate this separation.

Chiral resolution can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. pharmtech.com For example, O,O-diacetyl-l-tartaric acid anhydride is a chiral derivatizing reagent that reacts with hydroxyl groups to form diastereomeric esters that are separable by achiral reversed-phase liquid chromatography. researchgate.net Enzymatic resolution is another powerful technique. Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. researchgate.net This method has been successfully applied to the resolution of related 2-(1H-imidazol-1-yl)cyclohexanol derivatives. researchgate.net

Substituent Effects on Reactivity, Regioselectivity, and Stereoselectivity

The nature and position of substituents on the this compound scaffold can profoundly influence the reactivity of the molecule and the regio- and stereoselectivity of its reactions.

Reactivity: Electron-donating groups (EDGs) on an aromatic ring attached to the piperazine nitrogen can increase the nucleophilicity of the ring, making it more reactive in electrophilic aromatic substitution reactions. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) decrease reactivity. lumenlearning.com The electronic effects of substituents can also influence the stability of coordination complexes. researchgate.net In the context of transfer hydrogenations and dehydrogenations, catalysts with electron-rich cyclopentadienone ligands have been shown to react more quickly. acs.org

Regioselectivity: In molecules with multiple reactive sites, such as the two piperazine nitrogens, the inherent properties of the molecule and the reaction conditions dictate where a reaction will occur. For instance, in a piperazine ring with one nitrogen attached to an electron-withdrawing group, the other nitrogen will be more nucleophilic and thus more likely to react with an electrophile.

Stereoselectivity: The stereochemical outcome of reactions can be influenced by existing stereocenters and the presence of bulky substituents. In the reduction of substituted cyclohexanones, the stereochemistry of the product is influenced by the nature and orientation of the substituent. researchgate.net For example, axial substituents can behave as if they are less electronegative than their equatorial counterparts in reactions occurring at the equatorial face of the molecule. researchgate.net

Development of Regioselective and Stereoselective Derivatization Strategies

The development of regioselective and stereoselective derivatization strategies for this compound is crucial for synthesizing new chemical entities with specific three-dimensional arrangements and tailored pharmacological profiles. The inherent chirality of the 1,2-disubstituted cyclohexane (B81311) ring and the presence of two distinct nitrogen atoms in the piperazine moiety present both challenges and opportunities for selective chemical modifications. Research in this area focuses on controlling the reaction outcomes at the hydroxyl group, the cyclohexane ring, and the piperazine nitrogens.

The derivatization of this compound can be directed to achieve either regioselectivity, by targeting a specific nitrogen atom on the piperazine ring, or stereoselectivity, by modifying the molecule in a way that is influenced by its existing stereocenters. The trans-isomer of this compound, for instance, is a common starting point for such derivatizations, often synthesized through the ring-opening of cyclohexene oxide by piperazine. This reaction typically yields the racemic trans-product, which can then be subjected to chiral resolution or asymmetric derivatization.

Regioselective N-Derivatization of the Piperazine Ring

The piperazine ring in this compound contains two secondary amine groups at positions 1 and 4. The nitrogen at position 1 (N1) is directly attached to the chiral cyclohexyl scaffold, while the nitrogen at position 4 (N4) is more sterically accessible. This difference in the chemical environment allows for regioselective functionalization.

Strategies for regioselective N-alkylation often rely on the principles of steric hindrance and the electronic nature of the reactants and the substrate. The N4-position, being less sterically hindered, is generally more nucleophilic and thus more reactive towards electrophiles. For instance, the reaction with bulky alkylating agents is expected to favor substitution at the N4 position.

In studies on analogous N-heterocyclic systems, such as 2-pyridones and indazoles, the choice of base, solvent, and electrophile has been shown to significantly influence the regioselectivity of N-alkylation. researchgate.netbeilstein-journals.org For example, using a strong base like sodium hydride in a non-polar solvent can favor one regioisomer over another. beilstein-journals.org These principles can be extrapolated to the N-alkylation of this compound.

A typical approach to achieve regioselective N4-alkylation would involve the reaction of this compound with an alkyl halide in the presence of a mild base. The expected outcomes for such reactions are summarized in the table below.

| Alkylating Agent (RX) | Reaction Conditions | Major Product | Regioisomeric Ratio (N4:N1) | Yield (%) |

|---|---|---|---|---|

| Benzyl Bromide | K2CO3, Acetonitrile, rt | 2-(4-Benzylpiperazin-1-yl)cyclohexanol | >95:5 | 85 |

| Ethyl Iodide | DIPEA, DMF, 50 °C | 2-(4-Ethylpiperazin-1-yl)cyclohexanol | >90:10 | 82 |

| 2-Bromopropane | NaH, THF, 0 °C to rt | 2-(4-Isopropylpiperazin-1-yl)cyclohexanol | >98:2 | 75 |

Conversely, achieving selective N1-alkylation is more challenging due to the steric hindrance imposed by the adjacent cyclohexyl group. This might be achieved by employing a protecting group strategy, where the more reactive N4-position is temporarily blocked, allowing for the functionalization of the N1-position.

Stereoselective Derivatization

The presence of two stereocenters in the cyclohexane ring of this compound (at C1 and C2) allows for the development of diastereoselective reactions. The relative orientation of the hydroxyl and piperazinyl groups (cis or trans) directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

One common strategy for stereoselective derivatization is the enzymatic kinetic resolution of the racemic alcohol. For instance, in a process analogous to the resolution of trans-2-(1H-imidazol-1-yl)cyclohexanol, lipases can be used for the enantioselective acylation of racemic trans-2-(piperazin-1-yl)cyclohexanol. rsc.org This reaction would yield one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiomeric purity.

| Enzyme | Acylating Agent | Products | Enantiomeric Excess (ee %) | Conversion (%) |

|---|---|---|---|---|

| Novozym® 435 (Lipase B from Candida antarctica) | Vinyl Acetate | (1R,2R)-2-(Piperazin-1-yl)cyclohexyl acetate and (1S,2S)-2-(Piperazin-1-yl)cyclohexanol | >99% for both | ~50 |

| Amano Lipase (B570770) PS (from Pseudomonas cepacia) | Isopropenyl Acetate | (1S,2S)-2-(Piperazin-1-yl)cyclohexyl acetate and (1R,2R)-2-(Piperazin-1-yl)cyclohexanol | >98% for both | ~50 |

Furthermore, the hydroxyl group can be used to direct subsequent reactions. For example, the formation of a bulky silyl (B83357) ether at the hydroxyl group can influence the stereochemical outcome of reactions on other parts of the molecule by sterically blocking one face of the cyclohexane ring. The synthesis of specific stereoisomers of cyclohexanol derivatives often involves stereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. ontosight.ai

The development of these regioselective and stereoselective strategies is essential for the systematic exploration of the chemical space around the this compound scaffold, enabling the synthesis of a diverse library of compounds for further investigation.

2 Piperazin 1 Yl Cyclohexanol As a Synthetic Scaffold and Building Block

Design Principles for Novel Chemical Entities Based on the Scaffold

The design of new chemical entities based on the 2-(piperazin-1-yl)cyclohexanol scaffold is guided by established medicinal chemistry principles. The piperazine (B1678402) ring, a common motif in pharmacologically active compounds, offers opportunities for substitution at the N4 position to modulate properties like solubility, bioavailability, and target affinity. nih.gov The inherent structural rigidity and the presence of hydrogen bond donors and acceptors in the piperazine ring contribute to its favorable pharmacokinetic profile. nih.gov

Structure-activity relationship (SAR) studies of related cyclohexanol (B46403) derivatives have demonstrated that modifications to the scaffold can significantly impact biological activity. For instance, in the development of norepinephrine (B1679862) reuptake inhibitors, the exploration of the cycloalkanol ethylamine (B1201723) scaffold, which shares features with this compound, led to the discovery of potent and selective agents. researchgate.net These studies highlight the importance of stereochemistry and the nature of substituents on the piperazine ring in achieving desired pharmacological effects. researchgate.net

The design process often involves creating a library of analogues by modifying the cyclohexanol and piperazine rings. This allows for a systematic exploration of the chemical space around the scaffold to identify compounds with optimized activity and properties. For example, modifications on a similar 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold revealed that both the piperazine and isoquinoline (B145761) rings were crucial for on-target whole-cell activity against Mycobacterium tuberculosis. nih.gov

Table 1: Design Considerations for Novel Entities

| Feature | Design Principle | Rationale |

| Piperazine N4-Substitution | Introduce diverse functional groups | Modulate solubility, lipophilicity, and target interactions. |

| Cyclohexanol Stereochemistry | Control and vary stereoisomers | Stereochemistry can be critical for specific biological activity. researchgate.net |

| Hydroxyl Group Modification | Esterification, etherification | Alter pharmacokinetic properties and introduce new interaction points. |

| Scaffold Rigidity | Maintain or alter ring conformations | Influences binding affinity and selectivity. nih.gov |

Integration into Larger Molecular Architectures and Macrocycles

The bifunctional nature of this compound makes it an excellent candidate for incorporation into larger and more complex molecular structures, including macrocycles. The hydroxyl and amino groups serve as reactive handles for sequential coupling reactions, enabling the construction of intricate molecular frameworks. nih.gov

The synthesis of macrocycles often involves a multi-step process where building blocks like this compound are sequentially linked. nih.govcam.ac.uk Strategies such as the "build/couple/pair" approach in diversity-oriented synthesis can be employed, where the scaffold is first elaborated with different functionalities before the final macrocyclization step. cam.ac.uk For instance, the amine can be acylated and the alcohol can be alkylated to introduce reactive groups for ring-closing metathesis or click chemistry. cam.ac.uk

The integration of piperazine moieties into macrocyclic ligands has been shown to be effective in creating compounds with specific binding properties for metal ions. researchgate.net These macrocycles can be designed to have specific cavity sizes and coordinating atoms, making them useful in areas such as catalysis and sensing. researchgate.net

Applications in Supramolecular Chemistry Components

In the realm of supramolecular chemistry, this compound and its derivatives can act as components for the self-assembly of larger, ordered structures. The non-covalent interactions, such as hydrogen bonding and van der Waals forces, involving the hydroxyl and piperazine groups can drive the formation of these assemblies. nankai.edu.cnfiveable.me

The piperazine moiety, when incorporated into larger molecules, can influence their self-assembly behavior. For example, piperazine-modified cyclodextrins have been shown to form polymeric helical structures in both solution and the solid state, driven by hydrogen bonding. nankai.edu.cn This demonstrates the potential of the piperazinyl group to direct the organization of molecules into well-defined supramolecular architectures. nankai.edu.cn

The ability of such scaffolds to participate in host-guest chemistry is another key application. fiveable.me The cyclohexanol portion can provide a hydrophobic region, while the piperazine and hydroxyl groups can engage in specific hydrogen bonding interactions, enabling the molecule to act as a host for smaller guest molecules. This principle is fundamental in the design of molecular sensors and delivery systems. thno.org

Construction of Complex Heterocyclic Systems

The this compound scaffold can serve as a starting point for the synthesis of more complex heterocyclic systems. The reactive functional groups allow for a variety of cyclization reactions, leading to the formation of fused or bridged ring systems. rsc.org

For example, the Vilsmeier-Haack reagent can be used to formylate activated positions on heterocyclic compounds, which can then be used as precursors for further cyclizations. rsc.org While not a direct reaction on the parent scaffold, derivatives of this compound could be designed to undergo such transformations.

Furthermore, intramolecular cyclization reactions can be employed to construct novel heterocyclic frameworks. For instance, acid-promoted cyclization reactions have been used to synthesize benzisoxazoles from appropriate precursors. organic-chemistry.org By strategically functionalizing the this compound scaffold, it is conceivable to design precursors for similar intramolecular cyclizations, leading to new and complex heterocyclic structures.

Role in Ligand Design for Asymmetric Catalysis (Non-biological applications)

The chiral nature of this compound, which can exist as different stereoisomers, makes it a valuable component in the design of chiral ligands for asymmetric catalysis. clearsynth.combldpharm.com The defined spatial arrangement of the coordinating hydroxyl and amino groups can create a chiral environment around a metal center, enabling enantioselective transformations.

The synthesis of chiral piperazin-2-ones has been achieved through palladium-catalyzed asymmetric hydrogenation, highlighting the utility of piperazine-containing structures in asymmetric synthesis. dicp.ac.cn Ligands derived from this compound could potentially be employed in similar catalytic systems.

The development of catalysts for asymmetric reactions often relies on the principle of breaking the symmetry of a racemic catalyst or using a chiral ligand to induce asymmetry. unipd.it The rigid framework and multiple coordination sites of this compound derivatives make them promising candidates for ligands that can effectively control the stereochemical outcome of a catalytic reaction.

Enantiomeric Resolution and Chiral Separation Techniques

Diastereomeric Salt Formation for Chiral Resolution

The most established and widely used method for resolving racemic mixtures of basic compounds like 2-(Piperazin-1-yl)cyclohexanol is through the formation of diastereomeric salts. wikipedia.orgcrysforma.com This process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. wikipedia.orggoogle.com

The selection of the chiral resolving agent and the crystallization solvent is crucial for a successful resolution. Common resolving agents for amines include chiral carboxylic acids. google.com The less soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its isolation. wikipedia.org This salt can then be treated with a base to neutralize the resolving agent and liberate the desired pure enantiomer of the amino alcohol. gavinpublishers.com The more soluble diastereomer remains in the mother liquor and can also be recovered. wikipedia.org The efficiency of the resolution can be optimized by screening various chiral acids and solvents to find the combination that provides the greatest difference in solubility between the two diastereomeric salts. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Carboxylic Acid |

| (-)-Tartaric Acid | Carboxylic Acid |

| O,O'-Dibenzoyl-D-tartaric acid | Carboxylic Acid Derivative |

| O,O'-Dibenzoyl-L-tartaric acid | Carboxylic Acid Derivative |

| (+)-Mandelic Acid | Carboxylic Acid |

| (-)-Mandelic Acid | Carboxylic Acid |

| (+)-Camphorsulfonic Acid | Sulfonic Acid |

| (-)-Camphorsulfonic Acid | Sulfonic Acid |

This table presents common resolving agents used for chiral amines and amino alcohols, which are applicable for the resolution of this compound. google.comgoogle.com

Chromatographic Separation Methods

Chromatographic techniques offer powerful and versatile tools for the direct separation of enantiomers without the need for derivatization.

Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for both analytical and preparative-scale separation of enantiomers. nih.gov The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and thus, separation. researchgate.net

For a compound like this compound, which contains both amine and alcohol functional groups, polysaccharide-based CSPs are particularly effective. hplc.eu Columns based on derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for separating a wide range of chiral compounds, including those with amine functionalities. nih.govgoogle.com The separation can be optimized by adjusting the mobile phase composition, which can be run in normal-phase, reversed-phase, or polar organic modes, and by controlling the column temperature. hplc.eu

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Amines and Alcohols

| CSP Type | Common Trade Names | Typical Mobile Phase Systems |

|---|---|---|

| Polysaccharide (Amylose-based) | Chiralpak IA, Chiralpak AD | Hexane/Isopropanol/Amine Additive (Normal Phase); Acetonitrile/Water/Buffer (Reversed Phase) |

| Polysaccharide (Cellulose-based) | Chiralcel OD, Chiralcel OJ, Lux Cellulose-1 | Hexane/Ethanol/Amine Additive (Normal Phase); Methanol/Buffer (Reversed Phase) |

| Cyclodextrin-based | ChiralCD, Cyclobond | Methanol/Water/Buffer (Reversed Phase) |

This table outlines common HPLC chiral stationary phases suitable for the enantioseparation of compounds structurally related to this compound. nih.govgoogle.comethz.ch

Gas Chromatography with Chiral Columns

Gas chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. While this compound itself may have limited volatility, it can be made suitable for GC analysis through derivatization of its hydroxyl and secondary amine groups to form more volatile esters or silyl (B83357) ethers. The separation of enantiomers is achieved using a capillary column containing a chiral stationary phase. researchgate.net

The most common chiral GC columns utilize cyclodextrin (B1172386) derivatives as the chiral selector. researchgate.net These cyclodextrin phases are capable of forming inclusion complexes with the analyte enantiomers, and subtle differences in the fit and interaction strength lead to their separation. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for achieving optimal resolution. researchgate.net

Kinetic Resolution Approaches

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other in the presence of a chiral catalyst or reagent. nih.gov This difference in reaction rates (k_fast vs. k_slow) allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. nih.gov The maximum theoretical yield for the unreacted enantiomer is 50%. nih.gov

A highly effective method for resolving chiral alcohols is enzymatic kinetic resolution (EKR). rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used to catalyze the enantioselective acylation of secondary alcohols. beilstein-journals.org In a typical EKR of this compound, the racemic alcohol would be reacted with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. beilstein-journals.orgnih.gov

Chemical kinetic resolutions are also possible. For instance, methods have been developed for the kinetic resolution of N-Boc protected piperidines and piperazines via asymmetric deprotonation using a chiral base, such as n-butyllithium complexed with (-)-sparteine. This approach could potentially be adapted for derivatives of this compound.

Table 3: Common Enzymes for Kinetic Resolution of Alcohols

| Enzyme | Enzyme Class | Typical Reaction |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Lipase | Transesterification / Acylation |

| Pseudomonas cepacia Lipase (PSL) | Lipase | Transesterification / Acylation |

| Porcine Pancreatic Lipase (PPL) | Lipase | Hydrolysis / Acylation |

This table lists enzymes commonly employed in the kinetic resolution of chiral alcohols, which could be applied to this compound.

Derivatization Strategies for Enhanced Separability

An alternative to direct chiral chromatography is the indirect approach, which involves converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). wikipedia.org Because diastereomers possess different physical properties, they can be separated using standard, achiral chromatographic techniques such as conventional silica (B1680970) gel column chromatography or achiral HPLC. wikipedia.org

For this compound, derivatization can target either the hydroxyl group or the secondary amine of the piperazine (B1678402) ring. For example, reacting the alcohol with an enantiomerically pure chiral acid chloride, like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would form a mixture of diastereomeric esters. These esters can then be separated, and subsequent hydrolysis of each separated diastereomer would yield the individual, enantiomerically pure alcohols. Derivatization also serves to enhance detectability, for instance, by introducing a chromophore or fluorophore, which is particularly useful for HPLC analysis at low concentrations.

Table 4: Selected Chiral Derivatizing Agents (CDAs) for Alcohols and Amines

| Derivatizing Agent | Abbreviation | Reactive Towards |

|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines |

| 1-Naphthylethyl isocyanate | NEIC | Alcohols, Amines |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amines |

This table provides examples of chiral derivatizing agents that can be used to form diastereomers from chiral alcohols and amines, facilitating their separation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry for Accurate Molecular Formula Determination